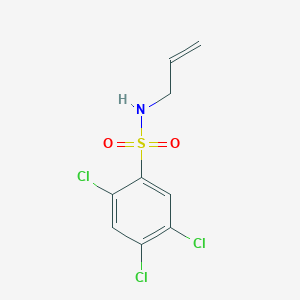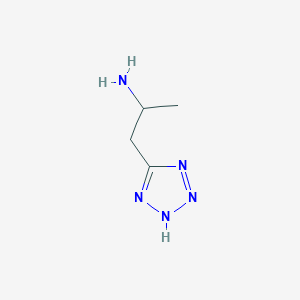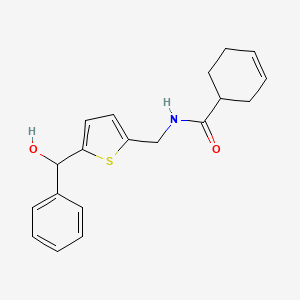
3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It contains both sulfonamide and pyridazinone groups within its structure, lending it unique physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide generally involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a suitable pyridazinone derivative. The reaction can be catalyzed by bases such as triethylamine or pyridine under controlled temperature conditions. Solvents like dichloromethane or tetrahydrofuran are typically used to facilitate the reaction.
Industrial Production Methods: In an industrial context, the production of this compound might employ large-scale batch reactors. Automated systems ensure precision in maintaining reaction conditions such as temperature, pressure, and pH levels. Post-reaction, the compound is usually purified through recrystallization or chromatographic techniques to attain the desired purity for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: It can also be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, when reacted with appropriate nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Ammonia, amines, alkoxides.
Major Products Formed:
Oxidation typically leads to the formation of sulfonic acids or ketones.
Reduction can yield amines or alcohols.
Substitution reactions can lead to a variety of substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules, especially in the development of sulfonamide-based drugs and catalysts.
Biology: Its structural framework allows it to act as an inhibitor for certain enzymes, making it valuable in biochemical research focused on enzyme activity modulation.
Medicine: The compound shows potential in drug discovery and development, especially as an antimicrobial agent. Its ability to interfere with bacterial enzyme systems renders it a candidate for antibiotic research.
Industry: In the materials science sector, the compound can be used in the development of novel polymers and resins due to its robust chemical nature.
Wirkmechanismus
Mechanism by Which the Compound Exerts Its Effects: The compound primarily exerts its effects through inhibition of enzyme activity. The sulfonamide group interacts with the enzyme's active site, preventing the normal substrate from binding and thereby hindering the enzyme's catalytic function.
Molecular Targets and Pathways Involved: Specific targets include bacterial dihydropteroate synthase and carbonic anhydrase enzymes. The compound's interaction with these enzymes disrupts key metabolic pathways, leading to the inhibition of bacterial growth or enzyme activity modulation in therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
4,6-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
3,5-dimethyl-N-(3-(5-oxopyridazin-1(5H)-yl)propyl)benzenesulfonamide.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
Comparison: Compared to similar compounds, 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibits a unique combination of steric and electronic effects due to the positioning and nature of the substituents. This leads to distinct reactivity profiles and biological activity, making it particularly valuable in research and industrial applications.
Highlighting Its Uniqueness: Its unique substitution pattern enhances its binding affinity to specific enzyme targets, providing a tailored approach in the design of enzyme inhibitors and potential pharmaceuticals. The presence of both methyl groups and the pyridazinone moiety distinguishes it from other sulfonamides, offering a versatile scaffold for further functionalization and application.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-9-13(2)11-14(10-12)22(20,21)17-7-4-8-18-15(19)5-3-6-16-18/h3,5-6,9-11,17H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHNYHYBTGCVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2930884.png)
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)




![(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2930893.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2930894.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2930897.png)


